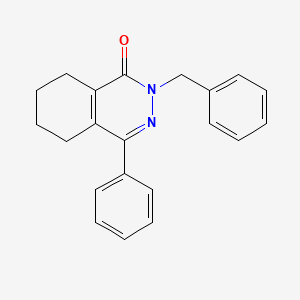
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone (BPTP) is a heterocyclic compound that has gained significant interest in scientific research. BPTP has a unique molecular structure that makes it an ideal candidate for various applications in the fields of pharmaceuticals, materials science, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is not yet fully understood. However, it has been proposed that 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone exerts its biological activity by inhibiting the activity of specific enzymes or receptors. For example, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been reported to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission.
Biochemical and Physiological Effects
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells. 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has also been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has several advantages for lab experiments. First, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is relatively easy to synthesize, making it readily available for research purposes. Second, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has a unique molecular structure that makes it an excellent candidate for the development of novel drugs and materials. However, there are also limitations to using 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in lab experiments. For example, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has a low solubility in water, which can make it challenging to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the research on 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. First, further studies are needed to elucidate the mechanism of action of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone. Second, more studies are needed to explore the potential applications of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in the treatment of various diseases, such as cancer, Alzheimer's disease, and pain. Third, future research should focus on improving the synthesis method of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone to increase the yield and purity of the compound. Finally, more studies are needed to explore the potential toxicity and safety of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone in vivo.
Conclusion
In conclusion, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is a promising compound that has gained significant interest in scientific research. 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has various potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. The synthesis method of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone is relatively straightforward, and the compound has a unique molecular structure that makes it an excellent candidate for the development of novel drugs and materials. However, further studies are needed to fully understand the mechanism of action of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone and explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone can be synthesized by the reaction of benzylamine and benzaldehyde in the presence of acetic acid and acetic anhydride. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the tetrahydrophthalazinone ring. The yield of 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial, antifungal, and anticancer activities. 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has also been shown to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that plays a critical role in the pathogenesis of Alzheimer's disease. Moreover, 2-benzyl-4-phenyl-5,6,7,8-tetrahydro-1(2H)-phthalazinone has been reported to have analgesic and anti-inflammatory activities, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-benzyl-4-phenyl-5,6,7,8-tetrahydrophthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-19-14-8-7-13-18(19)20(17-11-5-2-6-12-17)22-23(21)15-16-9-3-1-4-10-16/h1-6,9-12H,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNQUQYZKPMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-phenyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)
![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)
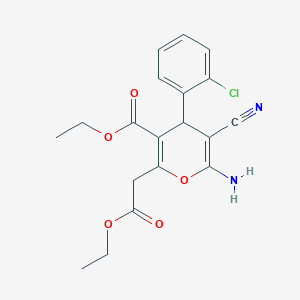
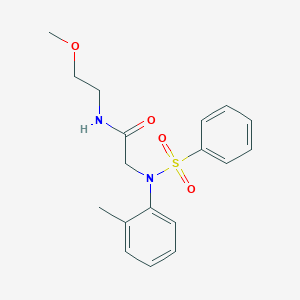
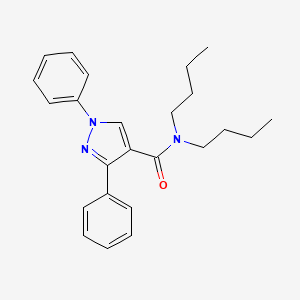
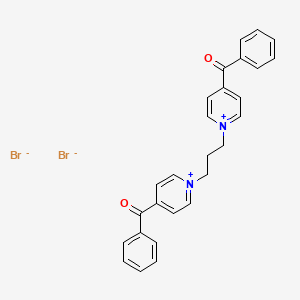
![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184156.png)
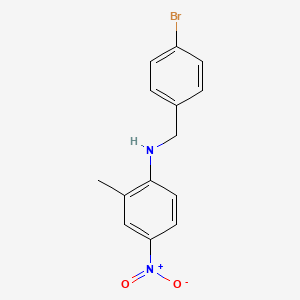
![2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5184178.png)
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)